molecular formula C18H17ClN2O4S B2629433 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole CAS No. 1105234-50-1

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2629433
CAS No.: 1105234-50-1
M. Wt: 392.85
InChI Key: WSVSVDOEFJRRCE-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a high-purity chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The compound integrates two distinct pharmacophores: a 4-chlorophenylsulfonylmethyl group at the 5-position and a 4-isopropoxyphenyl group at the 3-position of the central 1,2,4-oxadiazole ring. This specific substitution pattern is of significant interest for constructing novel molecular entities, as the 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in target molecules . Derivatives of 1,2,4-oxadiazole are extensively investigated for their diverse biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and kinase inhibition properties . The presence of the sulfonyl group in this particular compound expands its potential as a versatile synthetic intermediate, suitable for nucleophilic substitution reactions or for the development of molecules targeting enzyme active sites that prefer sulfonamide-containing ligands . Researchers may employ this compound in the synthesis of more complex target molecules, as a building block in polymer science, or as a core structure in the development of functional materials . Applications: This compound is intended for use in pharmaceutical research, agrochemical development, and as a building block in organic synthesis and materials science. Notice: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVSVDOEFJRRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 4-chlorophenylsulfonylmethyl group: This step often involves sulfonylation reactions where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.

    Attachment of the 4-isopropoxyphenyl group: This can be done through etherification reactions, where an isopropoxyphenol derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Substitution Reactions at Sulfonyl Group

The sulfonylmethyl group (-SO₂CH₂-) participates in nucleophilic substitution under basic conditions:

Reaction TypeConditionsProductsYieldKey ObservationsSource
Thiol substitutionKOH/C₂H₅OH, CS₂ (reflux)5-substituted-1,3,4-oxadiazol-2-thiol derivatives68-85%Evolution of H₂S gas observed; reaction monitored by TLC
AlkylationLiH/DMF, bromomethyl electrophilesS-alkylated sulfides72-78%Requires anhydrous conditions; steric hindrance affects reaction rates
Piperidine couplingNa₂CO₃ (aq), methanol1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine83%pH-dependent reaction (maintained at 9)

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole core undergoes ring modifications under specific conditions:

Reaction TypeReagents/ConditionsProductsKey FindingsSource
Thiourea-mediated ring conversionThiourea/THF (reflux)1,3,4-thiadiazole derivatives45-62% conversionComplete ring transformation confirmed by ¹³C NMR
Oxidative annulationDMAP/O₂, CH₃CN (70°C)2-imino-1,3,4-oxadiazolines71-89%Aerobic conditions critical for imine formation
Maleate cycloadditionMaleates/NaHCO₃1,2,4-oxadiazin-5-ones67%Regioselective formation at position 6

Electrophilic Aromatic Substitution

The 4-isopropoxyphenyl group undergoes directed electrophilic substitution:

Reaction TypeConditionsPositionProductsNotesSource
NitrationHNO₃/H₂SO₄ (0°C)Para to O-iPrNitro derivativesLimited solubility in mixed acid requires phase-transfer catalyst
SulfonationClSO₃H/DCMMeta to O-iPrSulfonic acid derivativesRequires strict temperature control (-10°C)

Nucleophilic Additions

The electron-deficient oxadiazole ring participates in nucleophilic attacks:

NucleophileConditionsProductsStereochemical OutcomeSource
Grignard reagentsEt₂O, -78°C

Scientific Research Applications

Biological Activities

Research indicates that compounds in the oxadiazole family, including 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole, exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. A notable study highlighted that certain oxadiazole derivatives exhibited IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Neuroprotective Effects :
    • Recent investigations into related oxadiazole compounds have revealed their potential in treating neurodegenerative diseases such as Alzheimer’s disease. One study reported that specific derivatives showed dual potency in inhibiting glycogen synthase kinase 3β (GSK-3β) and exhibited neuroprotective effects by reducing reactive oxygen species (ROS) levels in neuronal cells .
  • Antimicrobial Properties :
    • The sulfonamide group present in the structure has been associated with antimicrobial activity. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the chlorophenyl sulfonyl and isopropoxyphenyl groups onto the oxadiazole core. The unique structural features enhance its reactivity and biological interactions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazoleContains a thiadiazole instead of oxadiazoleAntiviral and antibacterial properties
5-(4-Methoxyphenyl)-1,3,4-oxadiazoleMethoxy group instead of isopropoxyModerate anticancer activity
5-(Phenylethynyl)-1,3,4-oxadiazoleEthynyl substitution at position fiveExhibits cytotoxic effects on cancer cells

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives in various therapeutic contexts:

  • Cancer Research : In a study focused on novel 1,2,4-oxadiazole derivatives, compounds were evaluated for their anticancer properties against human colon cancer cell lines (HCT-116). Results indicated that some derivatives exhibited higher potency than traditional agents like 5-fluorouracil .
  • Neurodegenerative Disease Models : In vivo experiments involving scopolamine-induced mouse models demonstrated that certain oxadiazole derivatives improved cognitive functions and reduced biomarkers associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

The 1,2,4-oxadiazole scaffold is widely studied for its stability and versatility. Key comparisons include:

Compound Name & Structure Substituents Key Properties Biological Activity Reference
Target Compound
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
- Position 5: Sulfonylmethyl (4-chlorophenyl)
- Position 3: 4-isopropoxyphenyl
High polarity (sulfonyl group), moderate lipophilicity (isopropoxy) Not reported N/A
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine
()
- Position 5: 4-Chlorobenzyl
- Position 3: Pyridyl
Enhanced solubility (pyridine nitrogen), moderate stability Potential CNS activity (inferred from pyridine moiety)
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
()
- Position 5: Chloromethyl
- Position 3: 4-Chlorophenyl
Lower polarity (chloromethyl vs. sulfonyl), higher volatility Screening compound (unspecified targets)
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole
()
- Position 3: 2-Chlorophenyl
- Position 5: Cyclohexyl
High lipophilicity (cyclohexyl), steric hindrance Not reported

Key Observations:

  • The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloromethyl () or benzyl () substituents.

Heterocyclic Analogues with Different Cores

Compounds with triazole, triazine, or fused-ring systems exhibit distinct electronic and steric profiles:

Compound Name & Structure Core Structure Substituents Key Properties Biological Activity Reference
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
()
1,2,4-Triazole - Position 4: 4-Chlorophenyl
- Position 3: 4-Methoxyphenyl
- Position 5: Sulfanyl (4-methylbenzyl)
Planar structure, moderate polarity Not reported
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline
()
Fused triazolo-isoquinoline - 4-Chlorophenyl, 2-furyl Extended conjugation, rigid structure Anticancer potential (isoquinoline derivatives)
5-(4-Chlorophenyl)-6-(4-(methyl sulfonyl) phenyl)-3-(methyl thio)-1,2,4-triazine
()
1,2,4-Triazine - 4-Chlorophenyl, methyl sulfonyl, methyl thio COX-2 inhibition (SI = 395) Anti-inflammatory, analgesic (comparable to celecoxib)

Key Observations:

  • Triazoles () and triazines () exhibit higher nitrogen content, enabling stronger hydrogen-bonding interactions compared to oxadiazoles.
  • The methyl sulfonyl group in ’s triazine highlights the pharmacological relevance of sulfonyl moieties, suggesting the target compound may also target COX-2 or similar enzymes.

Substituent-Driven Comparisons

  • Sulfonyl vs.
  • Chlorophenyl Positioning :
    • The 4-chlorophenyl group in the target (para-substitution) offers symmetrical electronic effects, whereas 2-chlorophenyl () introduces steric and electronic asymmetry.
  • Isopropoxy vs.

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H20ClN3O3S
  • Molecular Weight : 401.89 g/mol
  • CAS Number : 338412-34-3

Biological Activity Overview

Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been investigated for its potential as an anticancer agent, anti-inflammatory drug, and more.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain oxadiazoles possess moderate activity against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values ranging from 50 to 100 µM .
  • Case Study : A derivative similar to the compound was shown to inhibit cell proliferation in HeLa cells (human cervical cancer) with an IC50 value of approximately 92.4 µM across a panel of eleven different cancer cell lines .

Anti-inflammatory Effects

Oxadiazoles have also been reported to exhibit anti-inflammatory properties:

  • Mechanism : These compounds may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In vitro tests have demonstrated effectiveness against various bacterial strains, indicating a possible role as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxicity.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHeLa (Cervical Cancer)92.4
AnticancerHT-29 (Colon Cancer)50 - 100
Anti-inflammatoryCOX InhibitionN/A
AntimicrobialVarious Bacterial StrainsN/A

Q & A

Q. Advanced Research Focus

  • In Vitro Models :
    • Antimicrobial Assays : Use standardized microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) < 50 µg/mL indicate promising activity .
    • Cytotoxicity Screening : Employ brine shrimp (Artemia salina) lethality assays (LC50_{50} < 100 µg/mL suggests toxicity) or mammalian cell lines (e.g., HeLa) with MTT assays .
  • In Vivo Models : For anti-inflammatory or anticancer hypotheses, use murine models (e.g., xenografts) with pharmacokinetic profiling to assess bioavailability.
    Addressing Data Contradictions :
    • Solubility Issues : Poor aqueous solubility may skew in vitro results. Use DMSO/water co-solvents or nanoformulations.
    • Metabolic Stability : Differences in cytochrome P450 metabolism between models can explain in vitro-in vivo discrepancies. Perform liver microsome assays .

How can structure-activity relationship (SAR) studies guide the design of 1,2,4-oxadiazole derivatives with enhanced bioactivity?

Advanced Research Focus
Key SAR insights from analogous compounds:

  • Sulfonyl Group : Enhances electrophilicity and membrane penetration. Derivatives with electron-withdrawing substituents (e.g., 4-Cl) show improved antimicrobial potency .
  • Aryl Substituents : Bulky groups at C-3 (e.g., 4-isopropoxyphenyl) increase steric hindrance, potentially reducing off-target interactions.
  • Oxadiazole Core : Modifying the heterocycle to 1,3,4-oxadiazole or adding fused rings (e.g., triazolo-oxadiazoles) can alter target selectivity .
    Methodology :
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like GSK-3β or HIF-1α .
  • Fragment-Based Design : Replace the isopropoxy group with bioisosteres (e.g., morpholine) to improve solubility without compromising activity .

What analytical strategies can resolve conflicting data in the stability profiling of 1,2,4-oxadiazole derivatives under physiological conditions?

Q. Advanced Research Focus

  • For Hydrolytic Degradation :
    • HPLC-MS : Monitor degradation products at pH 7.4 (phosphate buffer) and 37°C. Oxadiazole rings are prone to hydrolysis, forming amidoxime intermediates.
    • Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature (40–60°C) data .
  • For Photodegradation :
    • UV-Vis Spectroscopy : Track λmax_{\text{max}} shifts under UV light exposure. Sulfonyl groups may stabilize the compound against photolysis .
  • Mitigation Strategies :
    • Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.
    • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to reduce ring strain .

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